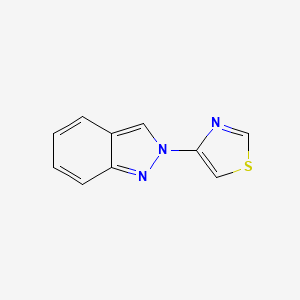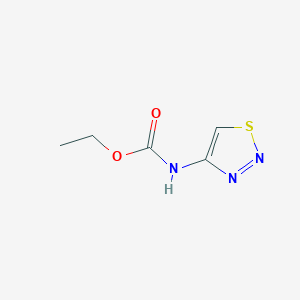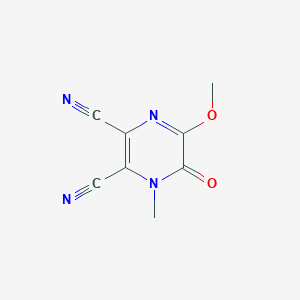
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate typically involves cyclization, ring annulation, and cycloaddition methods. One common approach is the reaction of α-substituted pyrroloacetonitriles with methyl chlorooxoacetate under Friedel–Crafts acylation, followed by reduction of the nitrile group using Pd-catalyzed hydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
化学反応の分析
Types of Reactions
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different pyrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, pyrazine N-oxides, and reduced pyrazine derivatives .
科学的研究の応用
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a kinase inhibitor and other therapeutic applications.
Industry: Utilized in the development of organic materials and natural products.
作用機序
The mechanism of action of Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in various cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with signal transduction pathways involved in cell growth and proliferation .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinoline derivatives: Widely used in pharmaceuticals for their antimicrobial and antimalarial activities
Uniqueness
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor and its diverse applications in various fields make it a compound of significant interest in scientific research .
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
methyl 3-methyl-6-oxo-5-propan-2-yl-1H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-5(2)7-9(13)12-8(6(3)11-7)10(14)15-4/h5H,1-4H3,(H,12,13) |
InChIキー |
IIZBEWCYAAXQHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)C(=N1)C(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


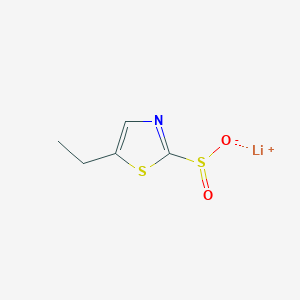


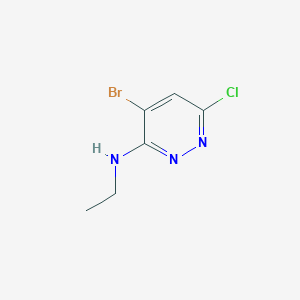
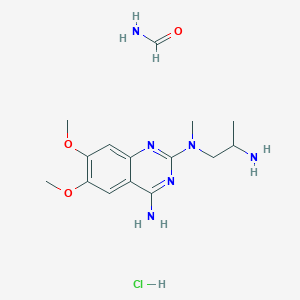
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

